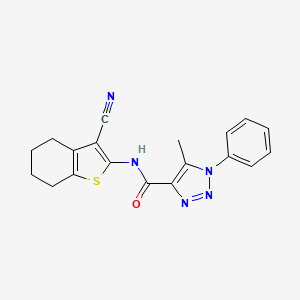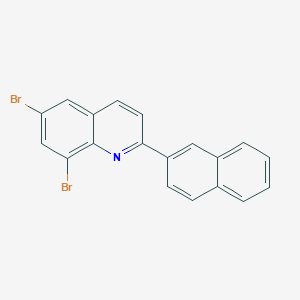![molecular formula C13H22N2O3S B2481354 N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide CAS No. 2361821-78-3](/img/structure/B2481354.png)
N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by its unique thiazepane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the prop-2-enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazepane derivatives and related heterocyclic compounds. Examples include:
- 5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene
- 1,3,4-thiadiazole derivatives
Uniqueness
N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-[3-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-4-11(16)14-7-5-12(17)15-8-6-13(2,3)19(18)10-9-15/h4H,1,5-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFCFBMIUCNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1=O)C(=O)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)



![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![11H-dibenzo[b,e][1,4]dioxepin-2-amine](/img/structure/B2481281.png)
methanethioyl]amino})amine](/img/structure/B2481282.png)


![2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2481287.png)
![(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2481289.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)
